molecular formula C11H11ClN2O3 B6167529 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid CAS No. 1306078-42-1

2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid

Cat. No. B6167529
CAS RN: 1306078-42-1
M. Wt: 254.7
InChI Key:
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Description

2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CCPABA) is an organic compound that has been widely studied for its potential use in a variety of scientific applications. It is a derivative of benzoic acid and has a cyclopropylcarbamoyl group attached to the 2-chloro-4-aminophenol moiety. CCPABA is an important intermediate in the synthesis of a variety of heterocyclic compounds, such as pyrroles, indoles, and quinolines. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, this compound has been used in the synthesis of polymers and polysaccharides.

Mechanism of Action

The mechanism of action of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is not well understood. It is believed that the cyclopropylcarbamate group attached to the 2-chloro-4-aminophenol moiety increases the reactivity of this compound. This increased reactivity allows this compound to be used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have an effect on the metabolism of certain compounds, such as carbohydrates and amino acids. In addition, this compound may have an effect on the production of certain enzymes and hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid in laboratory experiments is its high reactivity. This allows this compound to be used as a reagent in the synthesis of heterocyclic compounds, such as pyrroles, indoles, and quinolines. However, this compound is highly toxic and should be handled with care. In addition, this compound is not very stable and can decompose when exposed to heat or light.

Future Directions

The potential applications of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid are vast and continue to be explored. Possible future directions for research include the development of new synthetic methods for the synthesis of this compound, the development of new pharmaceuticals and agrochemicals based on this compound, and the investigation of this compound’s biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of this compound and its potential uses in the synthesis of polymers and polysaccharides.

Synthesis Methods

2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can be synthesized in a two-step process. In the first step, an aqueous solution of 4-aminophenol is treated with chloroform and aqueous sodium hydroxide. This reaction produces 2-chloro-4-aminophenol. In the second step, 2-chloro-4-aminophenol is reacted with cyclopropylcarbamate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group and subsequent carbamoylation of the amino group with cyclopropyl isocyanate.", "Starting Materials": [ "2-chloro-4-nitrobenzoic acid", "cyclopropylamine", "sodium dithionite", "cyclopropyl isocyanate", "triethylamine", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-nitrobenzoic acid (1.0 equiv) and cyclopropylamine (1.2 equiv) in dimethylformamide (DMF) and add triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium dithionite (2.0 equiv) to the reaction mixture and stir for 2 hours to reduce the nitro group to an amino group.", "Step 3: Add cyclopropyl isocyanate (1.2 equiv) to the reaction mixture and stir for 24 hours to carbamoylate the amino group.", "Step 4: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 5: Purify the product by recrystallization from a suitable solvent." ] }

CAS RN

1306078-42-1

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.7

Purity

95

Origin of Product

United States

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